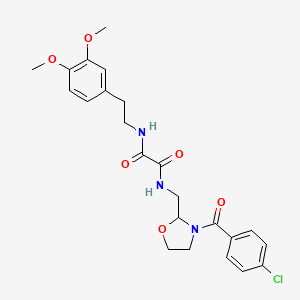

N1-((3-(4-chlorobenzoyl)oxazolidin-2-yl)methyl)-N2-(3,4-dimethoxyphenethyl)oxalamide

Description

N1-((3-(4-Chlorobenzoyl)oxazolidin-2-yl)methyl)-N2-(3,4-dimethoxyphenethyl)oxalamide is a synthetic oxalamide derivative characterized by a central oxazolidine ring substituted with a 4-chlorobenzoyl group and linked via a methylene bridge to an N2-(3,4-dimethoxyphenethyl) moiety. This compound belongs to a broader class of oxalamides, which are known for their diverse pharmacological activities, including enzyme inhibition, antiviral properties, and flavor enhancement . Its structural complexity arises from the combination of electron-withdrawing (4-chlorobenzoyl) and electron-donating (3,4-dimethoxyphenethyl) groups, which may influence its physicochemical and biological properties.

Properties

IUPAC Name |

N'-[[3-(4-chlorobenzoyl)-1,3-oxazolidin-2-yl]methyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26ClN3O6/c1-31-18-8-3-15(13-19(18)32-2)9-10-25-21(28)22(29)26-14-20-27(11-12-33-20)23(30)16-4-6-17(24)7-5-16/h3-8,13,20H,9-12,14H2,1-2H3,(H,25,28)(H,26,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRTLDSRJSQLLML-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CCNC(=O)C(=O)NCC2N(CCO2)C(=O)C3=CC=C(C=C3)Cl)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26ClN3O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

475.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N1-((3-(4-chlorobenzoyl)oxazolidin-2-yl)methyl)-N2-(3,4-dimethoxyphenethyl)oxalamide is a synthetic compound belonging to the oxalamide class, characterized by its unique structural features which include an oxazolidinone moiety and a chlorobenzoyl group. This compound has garnered interest due to its potential biological activities, particularly as an antimicrobial agent. The following sections will explore its synthesis, biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 415.9 g/mol. The structural representation can be summarized as follows:

| Feature | Description |

|---|---|

| Molecular Formula | C21H22ClN3O4 |

| Molecular Weight | 415.9 g/mol |

| Functional Groups | Oxazolidinone, Oxalamide, Chlorobenzoyl |

Synthesis

The synthesis of this compound typically involves several steps:

- Preparation of the Oxazolidinone Intermediate : This is achieved by reacting an appropriate amino alcohol with a chlorobenzoyl chloride under basic conditions.

- Coupling Reaction : The oxazolidinone intermediate is then coupled with an oxalamide derivative obtained from oxalyl chloride and 3,4-dimethoxyphenethylamine.

- Purification : The final product is purified using techniques such as recrystallization or chromatography.

Antimicrobial Properties

Research indicates that compounds within the oxazolidinone class exhibit significant antimicrobial activity. This compound has shown effectiveness against various bacterial strains, including those resistant to traditional antibiotics.

- Mechanism of Action : The primary mechanism involves inhibition of bacterial protein synthesis by binding to the 50S ribosomal subunit, which prevents the formation of functional ribosomes.

- Spectrum of Activity : Preliminary studies suggest that this compound may be effective against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecium.

Case Studies

A series of studies have been conducted to evaluate the biological activity and pharmacological potential of this compound:

-

Study on Antibacterial Efficacy :

- Researchers tested various concentrations of the compound against resistant bacterial strains.

- Results indicated a minimum inhibitory concentration (MIC) ranging from 0.5 to 8 µg/mL, demonstrating promising antibacterial properties.

-

Toxicity Assessment :

- In vitro cytotoxicity tests on human cell lines showed that the compound exhibited low toxicity at therapeutic concentrations.

- Further studies are needed to assess long-term effects and safety profiles.

Comparative Analysis with Similar Compounds

To understand the uniqueness and potential advantages of this compound, a comparison with similar compounds is essential:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| Linezolid | Oxazolidinone core | Broad-spectrum antibiotic |

| Tedizolid | Modified oxazolidinone | Effective against resistant bacteria |

| This compound | Contains chlorobenzoyl and dimethoxy groups | Potential antibacterial properties |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The compound is compared to structurally related oxalamides (Table 1), focusing on substituent variations and their implications:

Table 1 : Structural and functional comparison with analogous oxalamides.

Key Structural Differences and Implications

- The 3,4-dimethoxyphenethyl chain contributes to lipophilicity and may improve membrane permeability relative to pyridin-2-yl or sulfonyl-containing analogues (e.g., S336 and ) .

Synthetic Yields :

Pharmacological and Physicochemical Comparisons

Enzyme Inhibition :

- Compound 76, a cytochrome P450 4F11-activated stearoyl-CoA desaturase (SCD) inhibitor, shares the N2-(3,4-dimethoxyphenethyl) group with the target compound. The oxazolidine ring in the latter may confer metabolic stability by resisting oxidative degradation .

- In contrast, S336 (a flavoring agent) lacks bulky substituents, favoring rapid systemic clearance in rats (poor bioavailability) .

- Antiviral Potential: Oxalamides with heterocyclic moieties (e.g., thiazolo-triazoles in ) exhibit HIV entry inhibition. The target compound’s oxazolidine ring could mimic such activity but requires empirical validation .

Physicochemical Properties :

Q & A

Basic: What are the key considerations for synthesizing this compound to minimize by-product formation?

Methodological Answer:

- Reaction Solvent Selection : Use anhydrous solvents (e.g., dichloromethane or 1,4-dioxane) to suppress side reactions, as demonstrated in oxalamide syntheses .

- Temperature Control : Maintain reaction temperatures below 10°C during acyl chloride additions to prevent dimerization (e.g., dimer formation observed at 23% in similar oxalamide syntheses) .

- Purification Techniques : Employ silica gel column chromatography with gradient elution (e.g., ethyl acetate/hexane) to isolate the target compound from unreacted amines or dimeric by-products .

Basic: How can NMR and mass spectrometry confirm the structural integrity of this compound?

Methodological Answer:

- ¹H and ¹³C NMR : Assign peaks to specific protons and carbons, such as the oxazolidin-2-yl methyl group (δ ~3.5–4.5 ppm) and aromatic protons from the 4-chlorobenzoyl moiety (δ ~7.4–7.8 ppm). Compare with reference spectra from structurally analogous oxalamides .

- High-Resolution Mass Spectrometry (HRMS) : Validate the molecular formula (e.g., C₂₄H₂₅ClN₂O₅) by matching observed m/z values with theoretical calculations (error < 5 ppm) .

Advanced: What strategies are recommended for analyzing structure-activity relationships (SAR) when modifying substituents on the oxazolidin-2-yl moiety?

Methodological Answer:

- Systematic Substituent Variation : Replace the 4-chlorobenzoyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups to assess electronic effects on bioactivity .

- Biological Assay Integration : Test modified analogs in enzyme inhibition assays (e.g., cytochrome P450 4F11) or antiviral screens (e.g., HIV-1 entry inhibition) to correlate structural changes with activity .

- Computational Docking : Use molecular modeling (e.g., AutoDock Vina) to predict binding interactions between substituents and target proteins (e.g., HIV-1 gp120) .

Advanced: How can researchers design experiments to investigate the compound’s interaction with cytochrome P450 enzymes?

Methodological Answer:

- Enzyme Inhibition Assays : Incubate the compound with recombinant CYP4F11 and monitor NADPH consumption or metabolite formation via LC-MS .

- Mechanistic Studies : Perform kinetic analyses (e.g., Lineweaver-Burk plots) to determine inhibition type (competitive/non-competitive) and Ki values .

- Metabolite Identification : Use stable isotope labeling (e.g., ¹⁸O) to track oxidative metabolites in liver microsomes .

Advanced: What methodological approaches are suitable for evaluating the compound’s potential as an HIV-1 entry inhibitor?

Methodological Answer:

- Pseudovirus Neutralization Assay : Test the compound’s ability to block HIV-1 pseudovirus entry into CD4+ T-cells using luciferase reporter systems .

- Surface Plasmon Resonance (SPR) : Measure binding affinity (KD) between the compound and HIV-1 gp120 protein .

- Resistance Profiling : Assess antiviral activity against HIV-1 strains with mutations in the CD4-binding site to identify resistance mechanisms .

Basic: What are common challenges in achieving high purity during recrystallization, and how can they be addressed?

Methodological Answer:

- Solvent Selection : Optimize solvent polarity (e.g., chloroform for polar oxalamides) to enhance crystal lattice formation .

- Temperature Gradients : Slowly cool hot saturated solutions (e.g., from 60°C to 4°C) to promote gradual crystal growth and exclude impurities .

- Purity Validation : Use HPLC with UV detection (λ = 254 nm) to confirm >95% purity; adjust solvent ratios iteratively if peaks indicate impurities .

Advanced: How can computational modeling be integrated with experimental data to predict binding affinity?

Methodological Answer:

- Molecular Dynamics Simulations : Simulate ligand-protein interactions (e.g., with GROMACS) to identify stable binding conformations over 100-ns trajectories .

- Free Energy Perturbation (FEP) : Calculate relative binding free energies for analogs with modified substituents to prioritize synthesis targets .

- Validation via ITC : Use isothermal titration calorimetry to experimentally verify computed binding enthalpies and refine force field parameters .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.